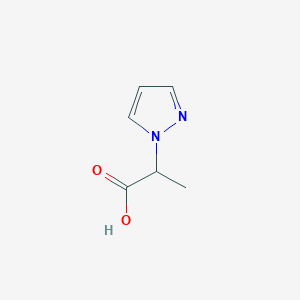

2-(1H-pyrazol-1-yl)propanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-pyrazol-1-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-5(6(9)10)8-4-2-3-7-8/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIFKSWDIQROCGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588595 | |

| Record name | 2-(1H-Pyrazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956722-93-3 | |

| Record name | 2-(1H-Pyrazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-pyrazol-1-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(1H-pyrazol-1-yl)propanoic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 2-(1H-pyrazol-1-yl)propanoic acid and its closely related derivatives. Due to the limited availability of experimental data for the parent compound, this guide leverages data from its substituted analogues to provide a thorough understanding of this class of molecules.

Core Chemical Properties

The fundamental chemical and physical properties of this compound and its derivatives are crucial for their application in research and drug development. While specific experimental data for the parent compound is scarce, the properties of its substituted analogues provide valuable insights.

Structural Information

The core structure consists of a propanoic acid moiety attached to a pyrazole ring via a nitrogen atom.

Parent Compound: this compound

-

Molecular Formula: C₆H₈N₂O₂

-

Molecular Weight: 140.14 g/mol

-

IUPAC Name: this compound

Physicochemical Data of Derivatives

The following table summarizes the available quantitative data for various derivatives of this compound. These compounds share the same core structure, with substitutions on the pyrazole ring or the propanoic acid chain.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility | pKa |

| 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid | 51363-82-7 | C₆H₇ClN₂O₂ | 174.58 | Not Available | Not Available | 20.3 µg/mL at pH 7.4[1] | Not Available |

| 2-Methyl-3-(1H-pyrazol-1-yl)propanoic acid | 197094-12-5 | C₇H₁₀N₂O₂ | 154.17 | Solid (specific point not available) | Not Available | Not Available | Not Available |

| 2-(4-nitro-1H-pyrazol-1-yl)propanoic acid | 887408-87-9 | C₆H₇N₃O₄ | 185.14 | Not Available | Not Available | Not Available | Not Available |

| (S)-2-amino-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride | 2734-48-7 | C₆H₁₀ClN₃O₂ | 191.62 | Not Available | Not Available | Not Available | Not Available |

| 2-(4-(o-Tolyl)-1H-pyrazol-1-yl)propanoic acid | 1399661-84-7 | C₁₃H₁₄N₂O₂ | 230.26 | Not Available | Not Available | Not Available | Not Available |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives can be achieved through several established synthetic routes for N-alkylation of pyrazoles. A common and effective method is the Michael addition of pyrazole to an α,β-unsaturated carbonyl compound.

Proposed Synthetic Pathway

A plausible and general method for the synthesis of this compound involves the reaction of pyrazole with a 2-halopropanoic acid or its ester, or via a Michael addition to an acrylate. The latter is often preferred for its milder conditions and good yields.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol for the synthesis of this compound based on common organic synthesis methodologies.

Step 1: Synthesis of Ethyl 2-(1H-pyrazol-1-yl)propanoate

-

To a solution of pyrazole (1.0 eq) in a suitable aprotic solvent (e.g., dry DMF or acetonitrile), add a base such as sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 30 minutes to an hour, or until the evolution of hydrogen gas ceases.

-

Cool the reaction mixture back to 0 °C and add ethyl 2-bromopropanoate (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford ethyl 2-(1H-pyrazol-1-yl)propanoate.

Step 2: Hydrolysis to this compound

-

Dissolve the purified ethyl 2-(1H-pyrazol-1-yl)propanoate (1.0 eq) in a mixture of ethanol and water.

-

Add an excess of a base, such as sodium hydroxide or lithium hydroxide (2-3 eq).

-

Heat the mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution to a pH of approximately 2-3 with a dilute acid (e.g., 1M HCl).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield this compound.

Spectral Data Interpretation

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the pyrazole ring protons, the methine proton of the propanoic acid, and the methyl protons. The pyrazole protons would appear in the aromatic region, while the methine proton would be a quartet coupled to the methyl doublet. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the three carbons of the pyrazole ring and the three carbons of the propanoic acid moiety, including the carbonyl carbon.

-

IR Spectroscopy: The infrared spectrum would be characterized by a broad O-H stretching band for the carboxylic acid, a C=O stretching band, and characteristic C-H and C=N stretching and bending vibrations from the pyrazole ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Biological Activity and Potential Applications

Pyrazole derivatives are a well-established class of compounds with a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The incorporation of a carboxylic acid function can modulate the pharmacokinetic and pharmacodynamic properties of these molecules, potentially enhancing their therapeutic potential.

The this compound scaffold can be considered a valuable starting point for the development of novel therapeutic agents. The pyrazole moiety can act as a versatile pharmacophore, while the carboxylic acid group can be used to improve solubility and target specific biological pathways.

Potential Signaling Pathway Interactions

Given the known activities of pyrazole-containing drugs, it is plausible that derivatives of this compound could interact with various signaling pathways involved in inflammation and cell proliferation. A hypothetical logical relationship for its potential mechanism of action in an inflammatory context is presented below.

Conclusion

This compound and its derivatives represent a promising class of compounds for further investigation in medicinal chemistry and drug discovery. While experimental data on the parent compound is limited, the information available for its analogues, combined with established synthetic methodologies, provides a solid foundation for future research. The versatile pyrazole core, coupled with the modulatory properties of the carboxylic acid group, makes this scaffold an attractive target for the development of novel therapeutics. Further studies are warranted to fully elucidate the chemical, physical, and biological properties of this intriguing family of molecules.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-(1H-pyrazol-1-yl)propanoic Acid

Disclaimer: This technical guide serves as a hypothetical case study on the structure elucidation of 2-(1H-pyrazol-1-yl)propanoic acid. As of the latest literature search, detailed experimental spectroscopic data for this specific compound (CAS 956722-93-3) has not been publicly reported. The data and protocols presented herein are based on established principles of organic chemistry, predictive models, and data from closely related analogues to illustrate the structure elucidation process for researchers, scientists, and drug development professionals.

Introduction

This compound is a heterocyclic compound featuring a pyrazole ring linked to a propanoic acid moiety. The precise characterization of its molecular structure is a prerequisite for understanding its chemical properties and potential applications in medicinal chemistry and materials science. This guide outlines a systematic approach to its structure elucidation, encompassing synthesis, and spectroscopic analysis.

Molecular Identifiers:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 956722-93-3 |

| Molecular Formula | C₆H₈N₂O₂ |

| Molecular Weight | 140.14 g/mol |

| SMILES | CC(C(=O)O)n1cnnc1 |

Hypothetical Synthesis

A plausible synthetic route to this compound involves the N-alkylation of pyrazole with a suitable three-carbon electrophile bearing a carboxylic acid or its ester precursor. A common and effective method is the reaction of pyrazole with an α-haloalkanoic acid, such as 2-bromopropanoic acid, in the presence of a base.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of pyrazole (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add a suitable base, for instance, potassium carbonate (2.0 eq).

-

Addition of Electrophile: Stir the suspension at room temperature and add 2-bromopropanoic acid (1.1 eq) dropwise.

-

Reaction Progression: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and quench with water. Acidify the aqueous solution to a pH of approximately 3-4 with a dilute acid like 1M HCl.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield the final product.

Spectroscopic Analysis and Structure Elucidation

The elucidation of the structure of the synthesized compound would rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to provide key information about the number of different types of protons and their connectivity.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0-12.0 | broad singlet | 1H | -COOH |

| ~7.6 | doublet | 1H | H-5 (pyrazole) |

| ~7.5 | doublet | 1H | H-3 (pyrazole) |

| ~6.3 | triplet | 1H | H-4 (pyrazole) |

| ~4.9 | quartet | 1H | -CH(CH₃)- |

| ~1.8 | doublet | 3H | -CH(CH₃)- |

Predicted ¹³C NMR Spectroscopy

The carbon NMR spectrum will indicate the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~175.0 | C | -COOH |

| ~139.0 | CH | C-3 (pyrazole) |

| ~130.0 | CH | C-5 (pyrazole) |

| ~106.0 | CH | C-4 (pyrazole) |

| ~55.0 | CH | -CH(CH₃)- |

| ~18.0 | CH₃ | -CH(CH₃)- |

Mass Spectrometry

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Proposed Fragment |

| 140 | [M]⁺ (Molecular Ion) |

| 95 | [M - COOH]⁺ |

| 68 | [Pyrazole]⁺ |

High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the molecular ion, which should be consistent with C₆H₈N₂O₂.

Conclusion

The combination of a plausible synthetic route and a comprehensive analysis of predicted spectroscopic data provides a robust framework for the structure elucidation of this compound. While this guide is based on a hypothetical scenario due to the absence of published experimental data, the outlined methodologies and expected results are grounded in fundamental principles of analytical and organic chemistry. The availability of actual experimental data would allow for a definitive confirmation of the proposed structure and a more detailed analysis of its chemical properties. This guide serves as a template for researchers undertaking the characterization of novel heterocyclic compounds.

Spectroscopic and Analytical Profile of 2-(1H-pyrazol-1-yl)propanoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical data for the novel heterocyclic compound, 2-(1H-pyrazol-1-yl)propanoic acid. Due to the absence of published experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols for acquiring such data are also provided, along with a logical workflow for the spectroscopic characterization of newly synthesized compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of the chemical structure and comparison with known data for analogous compounds containing pyrazole and propanoic acid moieties.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.55 | Doublet | 1H | H-5 (pyrazole) |

| ~7.48 | Doublet | 1H | H-3 (pyrazole) |

| ~6.25 | Triplet | 1H | H-4 (pyrazole) |

| ~4.85 | Quartet | 1H | CH (propanoic acid) |

| ~1.80 | Doublet | 3H | CH₃ (propanoic acid) |

| ~11.5-12.5 | Broad Singlet | 1H | COOH |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~175.0 | C=O (acid) |

| ~139.5 | C-3 (pyrazole) |

| ~128.0 | C-5 (pyrazole) |

| ~106.0 | C-4 (pyrazole) |

| ~55.0 | CH (propanoic acid) |

| ~18.0 | CH₃ (propanoic acid) |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| ~3120, 3000 | Medium | C-H stretch (aromatic/aliphatic) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1550, 1480 | Medium-Strong | C=N, C=C stretch (pyrazole ring) |

| ~1450, 1380 | Medium | C-H bend (aliphatic) |

| ~1250 | Strong | C-O stretch (carboxylic acid) |

| ~950 | Broad | O-H bend (carboxylic acid dimer) |

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

| m/z | Predicted Fragment |

| 140 | [M]⁺ (Molecular Ion) |

| 95 | [M - COOH]⁺ |

| 68 | [C₃H₄N₂]⁺ (Pyrazole ring) |

| 45 | [COOH]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup : The spectra are acquired on a 500 MHz NMR spectrometer.

-

¹H NMR Acquisition :

-

Acquire the spectrum at 298 K.

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the expected proton chemical shift range (e.g., -2 to 16 ppm).

-

Apply a 90° pulse with a relaxation delay of 5 seconds to ensure full relaxation, which is particularly important for quantitative analysis.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Acquire the spectrum at 298 K.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.

-

Set the spectral width to cover the expected carbon chemical shift range (e.g., 0 to 200 ppm).

-

Employ a 30° pulse angle and a relaxation delay of 2 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing : Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Protocol

-

Sample Preparation : Place a small amount of the solid this compound directly onto the diamond crystal of the ATR accessory.

-

Instrument Setup : Use an FT-IR spectrometer equipped with a single-reflection diamond ATR accessory.

-

Background Spectrum : Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Spectrum :

-

Lower the ATR anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing : The resulting spectrum of absorbance or transmittance versus wavenumber is generated by the instrument software. Label the significant peaks corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) Protocol

-

Sample Preparation : Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Ionization Method : Utilize electrospray ionization (ESI) in both positive and negative ion modes to determine the most effective ionization.

-

Mass Analyzer : Employ a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, to obtain accurate mass measurements.

-

Data Acquisition :

-

Infuse the sample solution into the ion source at a constant flow rate (e.g., 5 µL/min).

-

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

-

The instrument will be calibrated using a known standard to ensure high mass accuracy.

-

-

Data Analysis : Determine the exact mass of the molecular ion ([M+H]⁺ or [M-H]⁻). Use the accurate mass to calculate the elemental composition, confirming the molecular formula of the compound. Analyze the fragmentation pattern to support the proposed structure.

Logical and Experimental Workflows

The following diagrams illustrate the logical relationships in spectroscopic analysis.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a novel compound.

Caption: Logical relationships in NMR data interpretation for structure elucidation.

An In-depth Technical Guide to 2-(1H-pyrazol-1-yl)propanoic acid (CAS Number 956722-93-3): A Key Intermediate in IRAK4 Inhibitor Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(1H-pyrazol-1-yl)propanoic acid (CAS No. 956722-93-3), a heterocyclic building block of significant interest in medicinal chemistry. The document details its physicochemical properties, a representative synthetic protocol, and its application as a key intermediate in the development of potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, making it a prime target for therapeutic intervention in a range of inflammatory and autoimmune diseases. This guide also includes a detailed experimental protocol for a typical IRAK4 inhibition assay and visual representations of the relevant signaling pathway and experimental workflows to support researchers in this field.

Introduction

This compound is a pyrazole-containing carboxylic acid. The pyrazole moiety is a versatile scaffold in drug discovery, known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This particular derivative, with a propanoic acid side chain, serves as a crucial intermediate for the synthesis of more complex molecules, particularly in the realm of kinase inhibitors. Its structural features allow for versatile chemical modifications, making it an attractive starting point for library synthesis in drug discovery campaigns.

The primary application of this compound highlighted in recent research is in the synthesis of inhibitors of IRAK4.[4][5][6] IRAK4 is a serine/threonine kinase that plays a pivotal role in the innate immune response. Dysregulation of the IRAK4 signaling pathway is implicated in the pathophysiology of various autoimmune and inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease.[5][6] Therefore, the development of small molecule inhibitors of IRAK4 is a major focus of pharmaceutical research, and this compound represents a key component in the structure of several classes of these inhibitors.

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented in Table 1. This information is crucial for its handling, storage, and use in chemical synthesis.

| Property | Value | Source |

| CAS Number | 956722-93-3 | [7] |

| Molecular Formula | C6H8N2O2 | [7] |

| Molecular Weight | 140.14 g/mol | - |

| Appearance | Beige crystalline powder / Off-white to slight yellow solid | [7][8] |

| Purity | ≥97% | [7] |

| Storage | Room temperature, sealed well, in a dry place | [7] |

| Application | Primary and secondary pharmaceutical intermediate | [7] |

Synthesis of this compound

Representative Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of Ethyl 2-(1H-pyrazol-1-yl)propanoate

-

To a solution of pyrazole (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K2CO3, 1.5 eq) or sodium hydride (NaH, 1.1 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the pyrazole anion.

-

To this mixture, add ethyl 2-bromopropanoate (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford ethyl 2-(1H-pyrazol-1-yl)propanoate.

Step 2: Hydrolysis to this compound

-

Dissolve the ethyl 2-(1H-pyrazol-1-yl)propanoate (1.0 eq) obtained from Step 1 in a mixture of a suitable solvent such as methanol or ethanol and water.

-

Add an aqueous solution of a base, such as lithium hydroxide (LiOH, 2.0 eq) or sodium hydroxide (NaOH, 2.0 eq).

-

Stir the reaction mixture at room temperature and monitor the hydrolysis by TLC.

-

Upon completion, remove the organic solvent under reduced pressure.

-

Acidify the remaining aqueous solution to pH 3-4 with a dilute acid, such as 1N hydrochloric acid (HCl).

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Application in IRAK4 Inhibitor Synthesis

This compound is a valuable intermediate for the synthesis of IRAK4 inhibitors. The propanoic acid moiety can be coupled with various amines to form amide bonds, a common linkage in many kinase inhibitors. The pyrazole ring itself can engage in key interactions within the ATP-binding pocket of the IRAK4 enzyme.

General Workflow for IRAK4 Inhibitor Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a pyrazole-based IRAK4 inhibitor using this compound as a starting material.

Caption: Generalized synthetic workflow for an IRAK4 inhibitor.

IRAK4 Signaling Pathway and Inhibition

IRAK4 is a central node in the signaling cascade initiated by TLRs and IL-1Rs. Upon ligand binding, these receptors recruit adaptor proteins like MyD88, which in turn recruit and activate IRAK4. Activated IRAK4 then phosphorylates and activates other downstream proteins, including IRAK1, leading to the activation of transcription factors such as NF-κB and AP-1. These transcription factors drive the expression of pro-inflammatory cytokines and chemokines, perpetuating the inflammatory response.

Inhibitors derived from this compound are designed to bind to the ATP-binding site of IRAK4, preventing its kinase activity and thereby blocking the downstream signaling cascade.

IRAK4 Signaling Pathway Diagram

The following diagram illustrates the IRAK4 signaling pathway and the point of inhibition.

Caption: Simplified IRAK4 signaling cascade and point of inhibition.

Experimental Protocol: IRAK4 Kinase Assay

To evaluate the inhibitory potency of compounds derived from this compound, a biochemical kinase assay is essential. The following is a representative protocol for an in vitro IRAK4 kinase assay.

Materials and Reagents

-

Recombinant human IRAK4 enzyme

-

Biotinylated peptide substrate

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test compounds (dissolved in DMSO)

-

Detection reagents (e.g., HTRF®, Lanthascreen®, or ADP-Glo™ assay kits)

-

Microplates (e.g., 384-well)

Assay Procedure

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add the diluted compounds to the wells of the microplate.

-

Add the IRAK4 enzyme and the biotinylated peptide substrate to the wells.

-

Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for compound binding to the enzyme.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the reaction mixture at room temperature for a specified duration (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution containing EDTA.

-

Add the detection reagents according to the manufacturer's protocol.

-

Incubate the plate to allow for the detection signal to develop.

-

Read the plate on a suitable plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow Diagram

Caption: Workflow for a typical IRAK4 in vitro kinase assay.

Conclusion

This compound (CAS 956722-93-3) is a valuable and versatile chemical intermediate with significant applications in the field of drug discovery, particularly in the development of IRAK4 inhibitors. Its straightforward, albeit not publicly detailed, synthesis and the chemical tractability of its carboxylic acid and pyrazole functionalities make it an important building block for medicinal chemists. This technical guide provides researchers with essential information on its properties, a plausible synthetic route, and its central role in the creation of potential therapeutics for inflammatory and autoimmune diseases. The provided diagrams and experimental protocols serve as a foundation for further research and development in this promising area.

References

- 1. chemscene.com [chemscene.com]

- 2. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potent and Selective Amidopyrazole Inhibitors of IRAK4 That Are Efficacious in a Rodent Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, CasNo.956722-93-3 BOC Sciences United States [bocscichem.lookchem.com]

- 8. This compound(SALTDATA: FREE), CasNo.956722-93-3 Antimex Chemical Limied China (Mainland) [antimex.lookchem.com]

An In-depth Technical Guide on the Theoretical Properties of Pyrazole-Containing Compounds

Introduction

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, serves as a cornerstone scaffold in medicinal chemistry and drug development.[1][2] Its unique structural and electronic properties allow for diverse interactions with biological targets, making it a "privileged structure" found in numerous FDA-approved pharmaceuticals, including anti-inflammatory agents like celecoxib and anticancer drugs like crizotinib.[1][3] This technical guide delves into the core theoretical properties of the pyrazole nucleus, providing researchers and drug development professionals with a foundational understanding of its structure, reactivity, and electronic characteristics, which are pivotal for the rational design of novel therapeutic agents.

Core Theoretical Properties

The pharmacological versatility of pyrazole derivatives stems from the distinct theoretical characteristics of the parent ring system.

The pyrazole ring is a planar, sp2-hybridized system containing six delocalized π-electrons, which confers significant aromatic character.[4][5] This aromaticity is the basis for its relative stability. The structure consists of three carbon atoms and two adjacent nitrogen atoms; one nitrogen (N1) is pyrrole-like and can act as a hydrogen bond donor, while the other (N2) is pyridine-like and can act as a hydrogen bond acceptor.[1]

A critical feature of N-unsubstituted pyrazoles is annular tautomerism, where the proton on the nitrogen atom can migrate between the two nitrogen positions.[6][7] This equilibrium is influenced by the nature of substituents on the ring and the solvent environment.[6] Understanding this tautomeric balance is crucial as different tautomers can exhibit distinct biological activities and binding affinities.

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic landscape of the pyrazole ring.[8][9] The two electronegative nitrogen atoms reduce the electron density at the adjacent C3 and C5 positions, while the C4 position retains a higher electron density.[4][6]

This electron distribution dictates the ring's reactivity:

-

Electrophilic Substitution: Occurs preferentially at the C4 position, which is the most electron-rich carbon atom.[5][10]

-

Nucleophilic Attack: The electron-deficient C3 and C5 positions are susceptible to nucleophilic attack.[6][10]

-

Deprotonation: The N1 proton is acidic (pKa ≈ 14.2) and can be easily removed by a base. In the presence of a strong base, deprotonation can also occur at C3, potentially leading to ring opening.[11][12]

The pyrazole ring itself is generally resistant to oxidation and reduction, though side-chain modifications are possible.[12]

Data Presentation: Calculated Properties

The following tables summarize key theoretical data for the parent pyrazole molecule, typically derived from computational chemistry studies.

Table 1: Calculated Structural Parameters of Pyrazole

| Parameter | Bond | Value (Å) | Parameter | Angle | Value (°) |

|---|---|---|---|---|---|

| Bond Length | N1-N2 | 1.35 | Bond Angle | C5-N1-N2 | 113.0 |

| N2-C3 | 1.33 | N1-N2-C3 | 104.8 | ||

| C3-C4 | 1.42 | N2-C3-C4 | 111.4 | ||

| C4-C5 | 1.38 | C3-C4-C5 | 104.5 | ||

| C5-N1 | 1.34 | C4-C5-N1 | 106.3 |

Data derived from microwave spectra and computational models.[4]

Table 2: Calculated Electron Densities of Pyrazole Atoms

| Atom Position | Calculated Electron Density | Implication for Reactivity |

|---|---|---|

| N1 | High | Non-basic, proton donor |

| N2 | High | Basic, susceptible to electrophiles |

| C3 | Low | Susceptible to nucleophilic attack |

| C4 | High | Susceptible to electrophilic attack |

| C5 | Low | Susceptible to nucleophilic attack |

Electron densities are relative values calculated from quantum models.[4][6]

Table 3: Key Quantum Chemical Descriptors for Pyrazole Derivatives

| Descriptor | Definition | Relevance in Drug Design |

|---|---|---|

| HOMO Energy (Highest Occupied Molecular Orbital) | Energy of the outermost electron-containing orbital. | Indicates electron-donating ability. Higher HOMO energy correlates with higher reactivity towards electrophiles. |

| LUMO Energy (Lowest Unoccupied Molecular Orbital) | Energy of the first vacant orbital. | Indicates electron-accepting ability. Lower LUMO energy correlates with higher reactivity towards nucleophiles. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO). | A smaller gap suggests higher chemical reactivity and lower kinetic stability.[13] |

| Molecular Electrostatic Potential (MEP) | Represents the net electrostatic effect of the molecule. | Maps electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for non-covalent interactions with biological targets.[14] |

These descriptors are routinely calculated using DFT to predict the reactivity and interaction potential of new compounds.[9][14]

Methodologies and Workflows

The theoretical properties discussed are determined and validated through a combination of computational and experimental methods.

Density Functional Theory (DFT) is the most common computational method for studying pyrazole derivatives.[8][9] A typical workflow involves:

-

Structure Optimization: The 3D geometry of the molecule is optimized to find its lowest energy conformation.

-

Frequency Calculation: Confirms that the optimized structure is a true energy minimum.

-

Property Calculation: Electronic properties like HOMO-LUMO energies, Mulliken charges, and the molecular electrostatic potential (MEP) are calculated.

A widely used and reliable level of theory for these calculations is B3LYP/6-31G(d,p) , which combines the Becke, 3-parameter, Lee-Yang-Parr exchange-correlation functional with a Pople-style split-valence basis set that includes polarization functions.[7][8][9]

Computational results are corroborated by experimental techniques:

-

X-ray Crystallography: Provides precise bond lengths, bond angles, and the overall 3D structure of the molecule in its solid state, serving as the gold standard for validating calculated geometries.[14]

-

NMR Spectroscopy (¹H, ¹³C): Experimental chemical shifts are compared with theoretically calculated shifts (using methods like GIAO) to confirm the molecular structure in solution.[15]

-

FT-IR and Raman Spectroscopy: Vibrational frequencies calculated computationally are matched with experimental spectra to confirm the presence of specific functional groups and validate the calculated structure.[9][14]

Structure-Activity Relationships (SAR) and Drug Design

Theoretical properties are directly linked to the pharmacological activity of pyrazole compounds. By modifying substituents on the pyrazole ring, researchers can tune its electronic properties to optimize interactions with a biological target.

For instance, adding electron-withdrawing groups (e.g., nitro, halogen) can lower the LUMO energy, making the compound a better electron acceptor and potentially enhancing its interaction with electron-rich residues in an enzyme's active site.[16] Conversely, electron-donating groups (e.g., methoxy) can raise the HOMO energy, making the compound a better electron donor.[17] Molecular docking simulations use these theoretical properties to predict how a pyrazole derivative will bind to a protein target, guiding the synthesis of more potent and selective drug candidates.[9][18]

The theoretical properties of the pyrazole ring system—its aromaticity, tautomeric nature, and distinct electronic landscape—are fundamental to its success as a privileged scaffold in drug discovery. Computational chemistry, particularly DFT, provides powerful tools for predicting these properties and establishing clear structure-activity relationships. By leveraging this theoretical understanding, medicinal chemists can rationally design and optimize novel pyrazole-containing compounds with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, continuing the legacy of this remarkable heterocycle in modern medicine.

References

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]

- 5. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 6. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties | MDPI [mdpi.com]

- 7. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. science.su.edu.krd [science.su.edu.krd]

- 9. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jpbs-online.com [jpbs-online.com]

- 12. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 13. Synthesis, computational and biological study of pyrazole derivatives [ouci.dntb.gov.ua]

- 14. tandfonline.com [tandfonline.com]

- 15. Experimental and theoretical investigation of the spectroscopic and electronic properties of pyrazolyl ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 18. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrazole Scaffold: A Versatile Core for Modulating Biological Activity

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have led to the development of a vast array of derivatives exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth overview of the significant therapeutic potential of pyrazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We present a comprehensive summary of quantitative biological data, detailed experimental protocols for key assays, and an exploration of the underlying signaling pathways modulated by these compounds. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics based on the pyrazole core.

Introduction

Pyrazole and its derivatives have garnered significant attention in the pharmaceutical sciences due to their diverse pharmacological profiles.[1] The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of steric, electronic, and lipophilic properties to optimize biological activity and selectivity.[2] A multitude of pyrazole-containing compounds have been successfully developed and marketed for various therapeutic indications, underscoring the importance of this heterocyclic motif in drug discovery.[1] This guide will delve into the key biological activities of pyrazole derivatives, providing quantitative data, experimental methodologies, and mechanistic insights to facilitate further research and development in this promising area.

Anticancer Activity of Pyrazole Derivatives

Numerous studies have highlighted the potent anticancer activity of pyrazole derivatives against a wide range of human cancer cell lines.[3] These compounds exert their effects through various mechanisms, including the inhibition of critical cellular enzymes and the induction of apoptosis.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected pyrazole derivatives against various cancer cell lines.

| Compound ID/Structure | Target Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Citation |

| Compound 1 (1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone) | MCF-7 (Breast) | 1.31 | Doxorubicin | Not specified | [4] |

| WM266.5 (Melanoma) | 0.45 | Doxorubicin | Not specified | [4] | |

| Compound 2 (1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone) | MCF-7 (Breast) | 0.97 | Doxorubicin | Not specified | [4] |

| WM266.5 (Melanoma) | 0.72 | Doxorubicin | Not specified | [4] | |

| Compound 3f (3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole) | MDA-MB-468 (Breast) | 14.97 (24h) | Paclitaxel | 49.90 (24h) | [5] |

| MDA-MB-468 (Breast) | 6.45 (48h) | Paclitaxel | 25.19 (48h) | [5] | |

| Compound 22 (A 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrid) | MCF-7 (Breast) | 2.82 - 6.28 | Etoposide | Not specified | [6] |

| A549 (Lung) | 2.82 - 6.28 | Etoposide | Not specified | [6] | |

| HeLa (Cervical) | 2.82 - 6.28 | Etoposide | Not specified | [6] | |

| PC3 (Prostate) | 2.82 - 6.28 | Etoposide | Not specified | [6] | |

| Compound 18g (A pyrazoline linked to 4-methylsulfonylphenyl) | HL-60 (Leukemia) | 10.43 | Sorafenib | 0.041 (VEGFR2) | [7] |

| MCF-7 (Breast) | 11.7 | Sorafenib | 0.041 (VEGFR2) | [7] | |

| MDA-MB-231 (Breast) | 4.07 | Sorafenib | 0.041 (VEGFR2) | [7] | |

| Compound 18h (A pyrazoline linked to 4-methylsulfonylphenyl) | HL-60 (Leukemia) | 8.99 | Sorafenib | 0.041 (VEGFR2) | [7] |

| MCF-7 (Breast) | 12.48 | Sorafenib | 0.041 (VEGFR2) | [7] | |

| MDA-MB-231 (Breast) | 7.18 | Sorafenib | 0.041 (VEGFR2) | [7] |

Signaling Pathways in Anticancer Activity

A significant mechanism by which pyrazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Studies have shown that certain pyrazole derivatives can trigger apoptosis through the intrinsic pathway, which involves the generation of reactive oxygen species (ROS) and the subsequent activation of caspase-3.

References

- 1. Design and Synthesis of Pyrazole-3-one Derivatives as Hypoglycaemic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity an ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03902E [pubs.rsc.org]

An In-depth Technical Guide on the Solubility and Stability of 2-(1H-pyrazol-1-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a framework for the characterization of the solubility and stability of 2-(1H-pyrazol-1-yl)propanoic acid. Due to the limited availability of specific experimental data for this compound in the public domain, this document focuses on established methodologies and predicted properties. The experimental protocols provided are general best practices and may require optimization for this specific molecule.

Introduction

This compound is a heterocyclic carboxylic acid with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility and stability is paramount for its development and application, ensuring optimal formulation, bioavailability, and shelf-life. This guide outlines the theoretical considerations and practical experimental protocols for the comprehensive assessment of these critical physicochemical properties.

Physicochemical Properties

A summary of the available and predicted physicochemical properties of this compound and its analogs is presented below.

| Property | Value/Prediction | Source |

| Molecular Formula | C₆H₈N₂O₂ | N/A |

| Molecular Weight | 156.14 g/mol | N/A |

| Predicted LogP | 0.2 - 0.5 | Chemicalize, PubChem |

| Predicted pKa (acidic) | 4.0 - 4.5 | Chemicalize |

| Predicted Water Solubility | Low to moderate | Based on LogP and pKa |

| Experimental Solubility of 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid | 20.3 µg/mL (at pH 7.4) | PubChem[1] |

| Experimental Solubility of 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid | 6.9 µg/mL (at pH 7.4) | PubChem[2] |

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. The following section details protocols for determining the kinetic and thermodynamic solubility of this compound.

Experimental Protocol: Kinetic Solubility Determination

This method provides a high-throughput assessment of solubility and is useful for early-stage discovery.

Objective: To determine the kinetic solubility of this compound in various aqueous and organic solvents.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate buffered saline (PBS), pH 7.4

-

Various organic solvents (e.g., ethanol, methanol, acetonitrile)

-

96-well microplates

-

Plate shaker

-

UV-Vis plate reader or HPLC-UV

Procedure:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

In a 96-well plate, add an appropriate volume of the DMSO stock solution to the desired solvent (e.g., PBS, ethanol) to achieve a range of final concentrations (e.g., 1-200 µM). The final DMSO concentration should be kept low (typically <1%) to minimize its effect on solubility.

-

Seal the plate and shake at room temperature for 1.5 to 2 hours.

-

Measure the absorbance of the solutions at a predetermined wavelength or analyze the concentration of the dissolved compound by HPLC-UV.

-

The highest concentration at which the compound remains in solution is considered its kinetic solubility.

Experimental Protocol: Thermodynamic (Shake-Flask) Solubility Determination

This method determines the equilibrium solubility and is considered the gold standard.

Objective: To determine the thermodynamic solubility of this compound.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, pH buffers, ethanol)

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

HPLC-UV system

Procedure:

-

Add an excess amount of solid this compound to a glass vial containing a known volume of the desired solvent.

-

Seal the vials and agitate at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-72 hours).

-

After incubation, visually inspect the samples to ensure an excess of solid remains.

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully remove an aliquot of the supernatant and dilute it with an appropriate solvent.

-

Quantify the concentration of the dissolved compound in the diluted supernatant using a validated HPLC-UV method.

Caption: Workflow for thermodynamic solubility determination.

Stability Assessment

Stability studies are crucial to determine the shelf-life of a drug substance and identify potential degradation products. Forced degradation studies are performed to understand the intrinsic stability of the molecule.

Experimental Protocol: Forced Degradation Study

This protocol is based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[3][4][5][6][7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

Stability chambers (controlled temperature and humidity)

-

Photostability chamber

-

HPLC-UV/MS system

Procedure:

-

Acid Hydrolysis:

-

Dissolve the compound in 0.1 M HCl.

-

Store at elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

At various time points, withdraw samples, neutralize with NaOH, and analyze by HPLC.[9]

-

-

Base Hydrolysis:

-

Dissolve the compound in 0.1 M NaOH.

-

Store at elevated temperature (e.g., 60°C) for a defined period (e.g., 8 hours).

-

At various time points, withdraw samples, neutralize with HCl, and analyze by HPLC.[9]

-

-

Oxidative Degradation:

-

Dissolve the compound in a solution containing 3% H₂O₂.

-

Store at room temperature for a defined period (e.g., 24 hours).

-

Analyze samples by HPLC at various time points.[9]

-

-

Thermal Degradation:

-

Store the solid compound and a solution of the compound at elevated temperatures (e.g., 60°C, 80°C) in a stability chamber.[10]

-

Analyze samples at various time points.

-

-

Photostability:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10]

-

A control sample should be shielded from light.

-

Analyze both samples after the exposure period.

-

Analysis of Results:

-

For all studies, a stability-indicating HPLC method capable of separating the parent compound from its degradation products should be used.

-

Mass spectrometry (MS) can be coupled with HPLC to identify the structure of the degradation products.

-

The percentage of degradation should be calculated at each time point.

Caption: Forced degradation study workflow.

Signaling Pathways and Logical Relationships

Currently, there is no publicly available information linking this compound to specific biological signaling pathways. As research progresses and the biological targets of this compound are identified, this section can be updated to include relevant pathway diagrams.

Conclusion

This technical guide provides a comprehensive overview of the necessary experimental procedures for characterizing the solubility and stability of this compound. Although specific experimental data for this compound is scarce, the outlined protocols, based on established scientific principles and regulatory guidelines, offer a robust framework for its physicochemical assessment. Accurate and detailed characterization of these properties is a critical step in the journey of any compound from discovery to application.

References

- 1. 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid | C6H7ClN2O2 | CID 6485374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(5-Methyl-1H-pyrazol-1-yl)propanoic acid | C7H10N2O2 | CID 814994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) - ECA Academy [gmp-compliance.org]

- 6. database.ich.org [database.ich.org]

- 7. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 8. resolvemass.ca [resolvemass.ca]

- 9. benchchem.com [benchchem.com]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

The Pyrazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Pyrazole Core

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in the realm of medicinal chemistry.[1][2] Its remarkable versatility and broad spectrum of biological activities have cemented its importance in the design and development of novel therapeutic agents.[3][4] From anti-inflammatory and analgesic agents to anticancer and antimicrobial drugs, the pyrazole nucleus is a recurring motif in a multitude of clinically successful pharmaceuticals.[5][6] This guide provides a comprehensive overview of the pyrazole core, detailing its synthesis, biological significance, structure-activity relationships, and its role in modulating key signaling pathways.

The presence of the pyrazole moiety in numerous FDA-approved drugs, such as the anti-inflammatory celecoxib, the anticoagulant apixaban, and the anti-obesity drug rimonabant, underscores its therapeutic relevance.[1][7] The metabolic stability of pyrazole derivatives is a significant factor contributing to their increased presence in newly approved drugs.[7] The unique physicochemical properties of the pyrazole ring, including its ability to act as both a hydrogen bond donor and acceptor, allow for favorable interactions with biological targets, leading to enhanced pharmacological effects.[8]

Synthetic Strategies for Pyrazole Derivatives

The construction of the pyrazole ring can be achieved through various synthetic methodologies, offering chemists a range of options to access diverse substitution patterns. The most prominent strategies include:

-

Knorr Pyrazole Synthesis: This classical and widely used method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[9][10] It is a versatile reaction that allows for the introduction of various substituents onto the pyrazole core.

-

Synthesis from α,β-Unsaturated Carbonyls: This approach utilizes the reaction of α,β-unsaturated aldehydes or ketones with hydrazines.[11][12] The reaction often proceeds through a pyrazoline intermediate which is subsequently oxidized to the corresponding pyrazole.[13]

-

1,3-Dipolar Cycloaddition: A powerful method for constructing the pyrazole ring that involves the reaction of a 1,3-dipole, such as a diazo compound, with a dipolarophile, like an alkyne.[13]

-

Multicomponent Reactions (MCRs): These are efficient one-pot syntheses where three or more reactants combine to form the pyrazole product, offering high atom economy and procedural simplicity.[12][14]

Biological Activities and Therapeutic Applications

Pyrazole derivatives have demonstrated a remarkable diversity of biological activities, making them attractive candidates for drug discovery across various therapeutic areas.

Anti-inflammatory and Analgesic Activity

A significant number of pyrazole-containing compounds exhibit potent anti-inflammatory and analgesic properties.[2][15] Many of these compounds function as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key mediator of inflammation and pain.[6][16]

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | Target | In Vitro Activity (IC50) | In Vivo Activity (% Edema Inhibition) | Reference |

| Celecoxib | COX-2 | 0.04 µM | 82.8% | [2][6] |

| Compound 33 | COX-2 | 2.52 µM | 39% | [2] |

| Compound 44 | COX-2 / 5-LOX | 0.01 µM (COX-2), 1.78 µM (5-LOX) | - | [2] |

| Compounds 144-146 | COX-2 | 0.034 - 0.052 µM | 78.9 - 96% | [17] |

Anticancer Activity

The pyrazole scaffold is a key component in numerous anticancer agents, targeting various aspects of cancer cell proliferation and survival.[6][18] Pyrazole derivatives have been developed as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[18][19]

Table 2: Anticancer Activity of Pyrazole Derivatives

| Compound | Target/Cell Line | IC50 | Reference |

| Crizotinib | ALK, ROS1 | - | [18] |

| Ruxolitinib | JAK1, JAK2 | - | [18][20] |

| Encorafenib | BRAF V600E | - | [8] |

| Compound 21 | Aurora-A kinase | 0.16 µM | [6] |

| Compound 22 | MCF-7 | 0.01 µM | [6] |

| Compound 24 | CDK2 | 25 nM | [6] |

| Compound 49 | EGFR, HER-2 | 0.26 µM, 0.20 µM | [6] |

| Compound 50 | EGFR, VEGFR-2 | 0.09 µM, 0.23 µM | [21] |

| Compound 110 | PC3 | 0.01 µM | [6] |

| Compound 112 | HepG2 | 2.09 µM | [6] |

Other Biological Activities

Beyond anti-inflammatory and anticancer effects, pyrazole derivatives have shown a wide array of other important biological activities, including:

Key Signaling Pathways Modulated by Pyrazole Scaffolds

The therapeutic effects of many pyrazole-containing drugs are a result of their ability to modulate specific signaling pathways that are critical for disease progression.

References

- 1. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. jchr.org [jchr.org]

- 5. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 12. chemrevlett.com [chemrevlett.com]

- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. mdpi.com [mdpi.com]

- 22. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Characteristics of 2-(1H-pyrazol-1-yl)propanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of 2-(1H-pyrazol-1-yl)propanoic acid, a heterocyclic carboxylic acid of interest in medicinal chemistry and drug development. Due to the limited availability of experimental data for the parent compound, this guide also incorporates data from closely related derivatives to provide a comparative analysis. The guide details experimental protocols for the synthesis and characterization of pyrazole carboxylic acids, and explores the biological context of this class of molecules, with a specific focus on the inhibition of the YAP/TEAD signaling pathway by pyrazole-containing compounds. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Introduction

Pyrazole and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] The incorporation of a carboxylic acid moiety, as seen in this compound, can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule, enhancing its potential as a therapeutic agent. This guide aims to consolidate the available physicochemical data, provide detailed experimental methodologies, and explore the mechanistic underpinnings of the biological activity of this important class of compounds.

Physicochemical Properties

General Properties

| Property | This compound (Computed) | 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid (Computed) | 2-Methyl-2-(1H-pyrazol-3-yl)propanoic acid (Computed) |

| Molecular Formula | C6H8N2O2 | C6H7ClN2O2[3] | C7H10N2O2[4] |

| Molecular Weight | 140.14 g/mol | 174.58 g/mol [3] | 154.17 g/mol [4] |

| XLogP3 | -0.4 | 0.5 | 0.6[4] |

| Hydrogen Bond Donor Count | 1 | 1[3] | 2[4] |

| Hydrogen Bond Acceptor Count | 3 | 3[3] | 3[4] |

| Rotatable Bond Count | 2 | 2[3] | 2[4] |

Solubility

Experimental solubility data for a chlorinated analog suggests that these compounds may have limited aqueous solubility.

| Compound | Solubility | Conditions |

| 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid | 20.3 µg/mL[3] | pH 7.4[3] |

Spectroscopic Data

While specific spectra for this compound were not found, the following table outlines the expected characteristic signals based on the analysis of related pyrazole derivatives.[5][6][7]

| Spectroscopy | Expected Peaks and Features |

| ¹H NMR | - Signals for the pyrazole ring protons. - A quartet for the methine proton of the propanoic acid moiety. - A doublet for the methyl protons of the propanoic acid moiety. - A broad singlet for the carboxylic acid proton. |

| ¹³C NMR | - Signals for the carbon atoms of the pyrazole ring. - A signal for the carbonyl carbon of the carboxylic acid. - Signals for the methine and methyl carbons of the propanoic acid moiety. |

| IR Spectroscopy | - A broad O-H stretching band for the carboxylic acid. - A C=O stretching band for the carboxylic acid. - C-H stretching and bending vibrations for the alkyl and aromatic parts. - C=N and C=C stretching vibrations from the pyrazole ring. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound. - Fragmentation patterns corresponding to the loss of the carboxyl group and cleavage of the propanoic acid side chain. |

Experimental Protocols

The following sections provide representative experimental protocols for the synthesis and characterization of pyrazole carboxylic acids, based on established methodologies.[8][9][10]

Synthesis of Pyrazole Carboxylic Acids

A common method for the synthesis of pyrazole carboxylic acids involves the cyclocondensation of a β-ketoester with a hydrazine derivative.[9]

Workflow for the Synthesis of Pyrazole Carboxylic Acids

References

- 1. Discovering the inhibition of YAP/TEAD Hippo signaling pathway via new pyrazolone derivatives: synthesis, molecular docking and biological investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid | C6H7ClN2O2 | CID 6485374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methyl-2-(1H-pyrazol-3-yl)propanoic acid | C7H10N2O2 | CID 82416658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 8. CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of a cryptic site at the interface 2 of TEAD - Towards a new family of YAP/TAZ-TEAD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring Derivatives of 2-(1H-pyrazol-1-yl)propanoic Acid: A Technical Guide for Drug Development Professionals

An in-depth analysis of the synthesis, biological activity, and therapeutic potential of 2-(1H-pyrazol-1-yl)propanoic acid derivatives, with a focus on their role as kinase inhibitors in signaling pathways relevant to disease.

This technical guide provides a comprehensive overview of the derivatives of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry. The pyrazole nucleus is a well-established pharmacophore present in numerous approved drugs, valued for its metabolic stability and diverse biological activities.[1][2][3] This document delves into the synthesis, structure-activity relationships (SAR), and therapeutic applications of derivatives of this specific propanoic acid core, with a particular focus on their activity as inhibitors of Activin-like Kinase 5 (ALK5), a key regulator in the Transforming Growth Factor-β (TGF-β) signaling pathway.

Synthesis of this compound Derivatives

The synthesis of pyrazole derivatives can be achieved through various established methods, with the most common being the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3] For the specific synthesis of this compound and its analogs, a typical synthetic route involves the reaction of an appropriate α-halopropanoic acid ester with pyrazole, followed by hydrolysis of the ester to yield the carboxylic acid. Modifications to the pyrazole ring and the propanoic acid chain can be introduced either before or after the coupling reaction to generate a library of diverse derivatives.

A general synthetic approach is outlined below:

Biological Activity and Therapeutic Potential

Derivatives of the pyrazole scaffold have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects.[4][5][6] This guide focuses on the potential of this compound derivatives as kinase inhibitors, specifically targeting ALK5.

Inhibition of Activin-like Kinase 5 (ALK5)

Activin-like kinase 5 (ALK5), also known as Transforming Growth Factor-β receptor I (TGFβ-RI), is a serine/threonine kinase that plays a pivotal role in the TGF-β signaling pathway.[7] Dysregulation of this pathway is implicated in a variety of pathological conditions, including fibrosis, cancer, and autoimmune diseases. Therefore, inhibitors of ALK5 are of significant therapeutic interest.

A series of 2-(1H-pyrazol-1-yl)pyridine derivatives have been identified as potent inhibitors of ALK5.[7] While not exact analogs of the propanoic acid core, the structure-activity relationship (SAR) data from these compounds provide valuable insights for the design of novel this compound-based ALK5 inhibitors.

Table 1: In Vitro Activity of 2-(1H-pyrazol-1-yl)pyridine Derivatives against ALK5

| Compound ID | R1 | R2 | R3 | ALK5 IC50 (nM) |

| 1 | H | H | H | 180 |

| 2 | Me | H | H | 50 |

| 3 | Et | H | H | 35 |

| 4 | H | Me | H | 120 |

| 5 | H | H | Me | 95 |

| PF-03671148 | Me | 2-pyridyl | H | 18 |

Data extracted from Bioorg. Med. Chem. Lett. 2012, 22 (10), 3392-3397.[7]

The data in Table 1 suggests that substitution on the pyrazole ring can significantly impact the inhibitory potency against ALK5. Notably, the introduction of a methyl group at the R1 position (compound 2) and an ethyl group (compound 3) led to a marked increase in activity compared to the unsubstituted parent compound (1). Further optimization by introducing a 2-pyridyl group at the R2 position resulted in the highly potent inhibitor PF-03671148, with an IC50 of 18 nM.[7] These findings highlight key structural features that can be incorporated into the this compound scaffold to design novel and potent ALK5 inhibitors.

The TGF-β Signaling Pathway and the Role of ALK5

The TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGFβ-RII), which then recruits and phosphorylates the type I receptor, ALK5.[8][9] This phosphorylation event activates the kinase domain of ALK5, which in turn phosphorylates downstream signaling molecules, primarily Smad2 and Smad3. The phosphorylated Smad proteins then form a complex with Smad4, translocate to the nucleus, and regulate the transcription of target genes involved in cellular processes such as proliferation, differentiation, and extracellular matrix production.[10][11]

Experimental Protocols

General Procedure for the Synthesis of this compound

To a solution of pyrazole (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) is added a base, for instance, sodium hydride (1.1 eq), at 0 °C. The mixture is stirred for 30 minutes, after which ethyl 2-bromopropanoate (1.2 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-18 hours. Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude ester is then dissolved in a mixture of tetrahydrofuran (THF) and water, followed by the addition of lithium hydroxide (2.0 eq). The mixture is stirred at room temperature for 4-6 hours until the hydrolysis is complete. The reaction mixture is then acidified with 1N HCl and extracted with ethyl acetate. The combined organic layers are dried and concentrated to afford the desired this compound.

ALK5 Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against ALK5 can be evaluated using a radiometric kinase assay. The assay measures the incorporation of ³³P from [γ-³³P]ATP into a suitable substrate, such as casein or a specific peptide.

Protocol:

-

Prepare a reaction buffer containing HEPES, MgCl₂, MnCl₂, DTT, and ATP.

-

Add the ALK5 enzyme to the buffer.

-

Add the test compound at various concentrations (typically in DMSO, with the final DMSO concentration kept below 1%).

-

Initiate the reaction by adding the substrate and [γ-³³P]ATP.

-

Incubate the reaction mixture at 30 °C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate to remove unincorporated [γ-³³P]ATP.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[12]

Conclusion and Future Directions